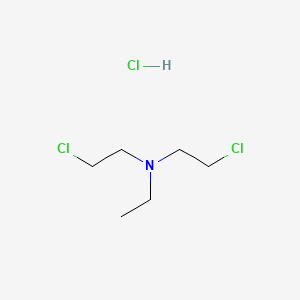

2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride

Descripción general

Descripción

2-Chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride is a chemical compound primarily used as an intermediate in organic synthesis. It is known for its role in the production of various pharmaceuticals and other chemical products. The compound is characterized by its molecular formula C6H13Cl2N·HCl and a molar mass of 178.49 g/mol .

Métodos De Preparación

The synthesis of 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride typically involves the reaction of diethanolamine with thionyl chloride. The process is carried out by dissolving thionyl chloride in chloroform and then adding a mixture of diethanolamine and chloroform at temperatures below 0°C. The reaction mixture is stirred at room temperature for an hour and then heated to 60-65°C until crystallization occurs. The resulting product is then purified by dissolving in anhydrous ethanol, followed by cooling and filtration .

Análisis De Reacciones Químicas

2-Chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: It can undergo hydrolysis in the presence of water, leading to the formation of corresponding amines and alcohols.

Common reagents used in these reactions include strong bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2-Chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins, leading to cross-linking and disruption of normal cellular functions. This property makes it useful in the synthesis of chemotherapeutic agents .

Comparación Con Compuestos Similares

2-Chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride can be compared with other similar compounds, such as:

2-Chloro-N,N-dimethylethylamine hydrochloride: This compound is also used as an intermediate in organic synthesis and has similar chemical properties.

2-Chloro-N,N-diethylethylamine hydrochloride: Another related compound with applications in organic synthesis and pharmaceutical production.

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for particular synthetic applications and research purposes.

Actividad Biológica

2-Chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride, commonly known as chlormethine, is a potent alkylating agent primarily used in chemotherapy. Its biological activity is significant due to its mechanism of action involving DNA interaction, which leads to cell cycle arrest and apoptosis. This article delves into the compound's biological activity, biochemical properties, pharmacokinetics, and its applications in research and medicine.

Target of Action

Chlormethine specifically targets the N7 nitrogen on the guanine base of DNA. This interaction is crucial for its function as an alkylating agent.

Mode of Action

The compound binds to DNA, causing crosslinking of two strands , which disrupts normal DNA replication and transcription processes. This leads to significant cellular consequences, including:

- Cell cycle arrest

- Apoptosis (programmed cell death)

Biochemical Pathways

The interaction with DNA affects critical pathways such as:

- DNA replication

- Transcription pathways

By crosslinking DNA strands, chlormethine inhibits these pathways, leading to cell death and preventing the proliferation of cancer cells .

Chlormethine exhibits several biochemical properties that enhance its biological activity:

- Alkylating Agent : Forms covalent bonds with nucleophilic sites in biomolecules.

- DNA Interaction : Primarily interacts with DNA, leading to modifications that inhibit replication and transcription.

- Protein Interaction : Can also alkylate proteins, affecting their function and enzyme activity.

Cellular Effects

The effects on cellular processes include:

- Disruption of DNA synthesis and repair mechanisms

- Induction of cytotoxicity in various cell types, particularly cancer cells

- Activation of stress response pathways such as p53 signaling

- Alteration in gene expression related to cell survival and proliferation .

Pharmacokinetics

Chlormethine has a rapid pharmacokinetic profile:

- Biological Half-Life : Less than 1 minute, necessitating careful dosing in therapeutic applications.

- Rapid distribution throughout tissues can lead to both therapeutic effects and toxicity .

Research Applications

Chlormethine is utilized in various fields of research and medicine:

- Chemotherapy : It is used as a treatment for various malignancies including Hodgkin's lymphoma and other lymphoid cancers.

- Chemical Warfare : Historically used as a blistering agent in warfare (code-named HN2).

- Synthetic Chemistry : Serves as an intermediate in the synthesis of pharmaceuticals and specialty chemicals .

Case Studies

- Cancer Treatment : Clinical studies have shown that chlormethine can effectively treat skin cancers like mycosis fungoides. Topical formulations have demonstrated efficacy with manageable side effects .

- Toxicology Studies : Research indicates that exposure to chlormethine can lead to significant immunosuppression and damage to mucous membranes, with delayed symptoms following exposure. Long-term effects may include increased cancer risk due to DNA damage .

Summary Table of Biological Activity

| Property/Effect | Description |

|---|---|

| Target | N7 nitrogen on guanine base in DNA |

| Mechanism | Crosslinking of DNA strands |

| Cellular Impact | Cell cycle arrest, apoptosis |

| Pharmacokinetics | Biological half-life < 1 minute |

| Therapeutic Uses | Chemotherapy for lymphoid malignancies |

| Toxicological Effects | Immunosuppression, potential long-term carcinogenicity |

Propiedades

IUPAC Name |

2-chloro-N-(2-chloroethyl)-N-ethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl2N.ClH/c1-2-9(5-3-7)6-4-8;/h2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATUMHLLJZPGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCl)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189471 | |

| Record name | Triethylamine, 2,2'-dichloro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3590-07-6 | |

| Record name | Triethylamine, 2,2'-dichloro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylamine, 2,2'-dichloro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.